2,6-Dichloro-4-nitrobenzoyl chloride
Description
2,6-Dichloro-4-nitrobenzoyl chloride (CAS: 88135-16-4) is an aromatic acyl chloride with the molecular formula C₇H₂Cl₃NO₃ and a molecular weight of 254.45 g/mol . Its structure features a benzoyl chloride backbone substituted with two chlorine atoms at the 2- and 6-positions and a nitro group at the 4-position. Key properties include:
- Melting point: 63–65°C (after solidification) .
- Boiling point: 140°C at 0.2 mmHg .
- LogP: 3.80, indicating moderate lipophilicity .
The compound is synthesized via refluxing 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst . Its reactivity is dominated by the electron-withdrawing nitro and chloro groups, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.
Properties
CAS No. |
88135-16-4 |
|---|---|
Molecular Formula |
C7H2Cl3NO3 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2,6-dichloro-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3NO3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H |
InChI Key |
IZWWUICBIUXWBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Nitrobenzoyl Chloride
Key Differences :
- The additional chlorine atoms in this compound increase its molecular weight by ~68.9 g/mol compared to 4-nitrobenzoyl chloride. This also enhances its electrophilicity and stability toward hydrolysis .
- The LogP of this compound (3.80) is significantly higher than that of 4-nitrobenzoyl chloride (~1.5), indicating greater lipophilicity, which influences solubility and bioavailability in drug design .
2,4-Dichlorobenzoyl Chloride
Key Differences :
- The nitro group in this compound introduces strong electron-withdrawing effects, making it more reactive in Friedel-Crafts or amidation reactions compared to 2,4-dichlorobenzoyl chloride .
- The melting point of this compound (63–65°C) is higher than that of 2,4-dichlorobenzoyl chloride (~30°C), likely due to improved crystal packing from the nitro group .
4-Nitrobenzyl Chloroformate
Key Differences :
- This compound undergoes nucleophilic acyl substitution (e.g., forming amides or esters), whereas 4-nitrobenzyl chloroformate reacts with amines to form carbamates .
- The nitro group in both compounds enhances electrophilicity, but the chloroformate group in 4-nitrobenzyl chloroformate introduces distinct reactivity toward hydroxyl and amino groups .
Preparation Methods
Method 1: Nitration of 2,6-Dichlorobenzoic Acid Followed by Acylation
This two-step approach involves nitrating 2,6-dichlorobenzoic acid to introduce the nitro group, followed by conversion to the acyl chloride.
Nitration of 2,6-Dichlorobenzoic Acid
The nitration step employs a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C to direct the nitro group to the para position relative to the carboxylic acid. The electron-withdrawing effect of the chlorine substituents enhances the meta-directing influence of the carboxylic acid, ensuring regioselective nitration at the 4-position.
Reaction Conditions
Acylation with Thionyl Chloride
The resultant 2,6-dichloro-4-nitrobenzoic acid is treated with excess thionyl chloride (SOCl₂) under reflux to form the acyl chloride.
Optimized Parameters
Method 2: Direct Chlorination of 4-Nitrobenzoyl Chloride
Chlorination of 4-nitrobenzoyl chloride using chlorine gas in the presence of iron(III) chloride introduces chlorine atoms at the 2- and 6-positions. This method faces challenges due to the deactivating nitro group, necessitating elevated temperatures.
Key Steps
-
Chlorination Setup :
-
Workup :
Method 3: Multi-Step Synthesis from Aniline Derivatives
Adapting methodologies from chlorinated nitroaniline synthesis, this route involves:
-
Chlorination of 4-Nitroaniline :
-
Oxidation to Carboxylic Acid :
-
The resulting 2,6-dichloro-4-nitroaniline is oxidized with KMnO₄ in acidic medium to yield 2,6-dichloro-4-nitrobenzoic acid.
-
-
Acylation :
-
Standard SOCl₂ treatment converts the acid to the acyl chloride.
-
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 2,6-Dichlorobenzoic acid | 4-Nitrobenzoyl chloride | 4-Nitroaniline |
| Reaction Steps | 2 | 1 | 3 |
| Yield | 85% | 70% | 55% |
| Purity | >98% | 95% | 90% |
| Cost | Moderate | High | Low |
Method 1 offers the highest yield and purity but requires access to 2,6-dichlorobenzoic acid. Method 2, while shorter, suffers from lower yields due to competing side reactions. Method 3 is cost-effective but labor-intensive.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitro group’s position is critical. Using mixed acids (H₂SO₄/HNO₃) at low temperatures minimizes ortho-nitration byproducts.
Chlorination Efficiency
Excess chlorine gas and FeCl₃ catalyst improve di-chlorination rates but require corrosion-resistant reactors.
Purification Techniques
Industrial-Scale Considerations
Large-scale production favors Method 1 due to streamlined steps and higher yields. Continuous-flow reactors mitigate exothermic risks during nitration. Environmental regulations necessitate closed-loop systems to recover SOCl₂ and HCl byproducts.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,6-Dichloro-4-nitrobenzoyl chloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically begins with the nitration and chlorination of benzoyl chloride precursors. A common approach involves reacting 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours . Key steps include:
- Precursor Preparation: Ensure the benzoic acid derivative is fully dried to avoid side reactions.
- Reagent Ratios: Use a 3:1 molar excess of SOCl₂ to drive the reaction to completion.
- Purification: Distill the crude product under reduced pressure (10–15 mmHg) to isolate the acyl chloride. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) or by confirming the absence of residual acid via FT-IR (lack of -OH stretch at 2500–3300 cm⁻¹) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Aromatic protons appear as a singlet (δ 8.2–8.5 ppm) due to symmetry.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 235 (M⁺) and fragment ions at m/z 199 (loss of Cl) and m/z 153 (loss of NO₂) .
- FT-IR: Confirm the acyl chloride C=O stretch at 1770–1810 cm⁻¹ and nitro group absorption at 1520–1350 cm⁻¹ .
Advanced: How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The nitro group at the para position is a strong electron-withdrawing group, which increases the electrophilicity of the acyl chloride carbon. Computational studies (e.g., DFT calculations) reveal:
- Charge Distribution: The nitro group reduces electron density at the carbonyl carbon (Mulliken charge: +0.45 vs. +0.32 in non-nitrated analogs) .
- Reactivity Trends: Reacts faster with amines (e.g., aniline) compared to alkyl chlorides. Kinetic studies using stopped-flow techniques show a 2.5x rate increase over 2,6-dichlorobenzoyl chloride .
Advanced: How can contradictory data in HPLC purity analyses be resolved?
Methodological Answer:
Discrepancies often arise from column selection or mobile-phase interactions. Strategies include:
- Column Optimization: Use a phenyl-hexyl stationary phase to improve separation of nitro-substituted byproducts .
- Spiking Experiments: Add a known impurity (e.g., 4-nitrobenzoic acid) to confirm retention time alignment.
- Cross-Validation: Compare results with GC-MS (using derivatization with methanol to form methyl esters) .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
Hydrolysis dominates in aqueous environments:
- Kinetics: Pseudo-first-order rate constants (pH 7, 25°C): k = 1.2 × 10⁻³ s⁻¹, forming 2,6-dichloro-4-nitrobenzoic acid.
- Ecotoxicity: The hydrolyzed product shows moderate toxicity to Daphnia magna (48h EC₅₀ = 12 mg/L). Use LC-MS/MS to track degradation intermediates in simulated wastewater .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Test gloves for permeability before use .
- Ventilation: Use a fume hood to prevent inhalation of vapors (may release HCl or phosgene during synthesis) .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict byproduct formation during synthesis?
Methodological Answer:
- Reaction Pathway Simulation: Tools like Gaussian or ORCA model intermediates (e.g., chloronium ion formation during nitration).
- Transition State Analysis: Identify energy barriers for unwanted pathways (e.g., meta-nitration) to optimize temperature and catalyst use (H₂SO₄ vs. HNO₃ systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
